

Spectroscopic Profile of 6-Chloronicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloronicotinic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **6-chloronicotinic acid**, a significant compound in chemical synthesis and a known metabolite of certain neonicotinoid insecticides. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data obtained for **6-chloronicotinic acid**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.8	Doublet	H-2
~8.2	Doublet of Doublets	H-4
~7.6	Doublet	H-5
~13.5	Broad Singlet	COOH

Note: Precise coupling constants were not available in the consulted resources. The chemical shifts are approximate and based on typical values for similar structures.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (Carboxylic Acid)
~152	C-6
~150	C-2
~140	C-4
~125	C-5
~128	C-3

Note: Specific experimental data with precise chemical shifts were not available in the consulted resources. The assignments are based on established chemical shift ranges for substituted pyridines and carboxylic acids.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm^{-1})	Description	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700 (strong, sharp)	C=O stretch	Carboxylic Acid
~1600, ~1470	C=C and C=N stretching	Aromatic Ring
~1300	C-O stretch	Carboxylic Acid
~1100	C-Cl stretch	Aryl Halide
~900-650	C-H bend (out-of-plane)	Aromatic Ring

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
157	~75	[M] ⁺ (Molecular Ion)
140	~100	[M-OH] ⁺
112	~60	[M-COOH] ⁺
76	~50	[C ₄ H ₂ NCI] ⁺

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **6-chloronicotinic acid**.

Procedure for ¹H and ¹³C NMR:

- **Sample Preparation:** A sample of approximately 5-20 mg of **6-chloronicotinic acid** is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a clean, dry 5 mm NMR tube.
- **Instrumentation:** A 400 MHz NMR spectrometer is used for analysis.
- **Data Acquisition:** The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.^{[1][2]}
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **6-chloronicotinic acid**.

Procedure (KBr Pellet Method):

- **Sample Preparation:** Approximately 1-2 mg of finely ground **6-chloronicotinic acid** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous sample.
- **Pellet Formation:** The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm^{-1}).^{[3][4]}
- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-chloronicotinic acid**.

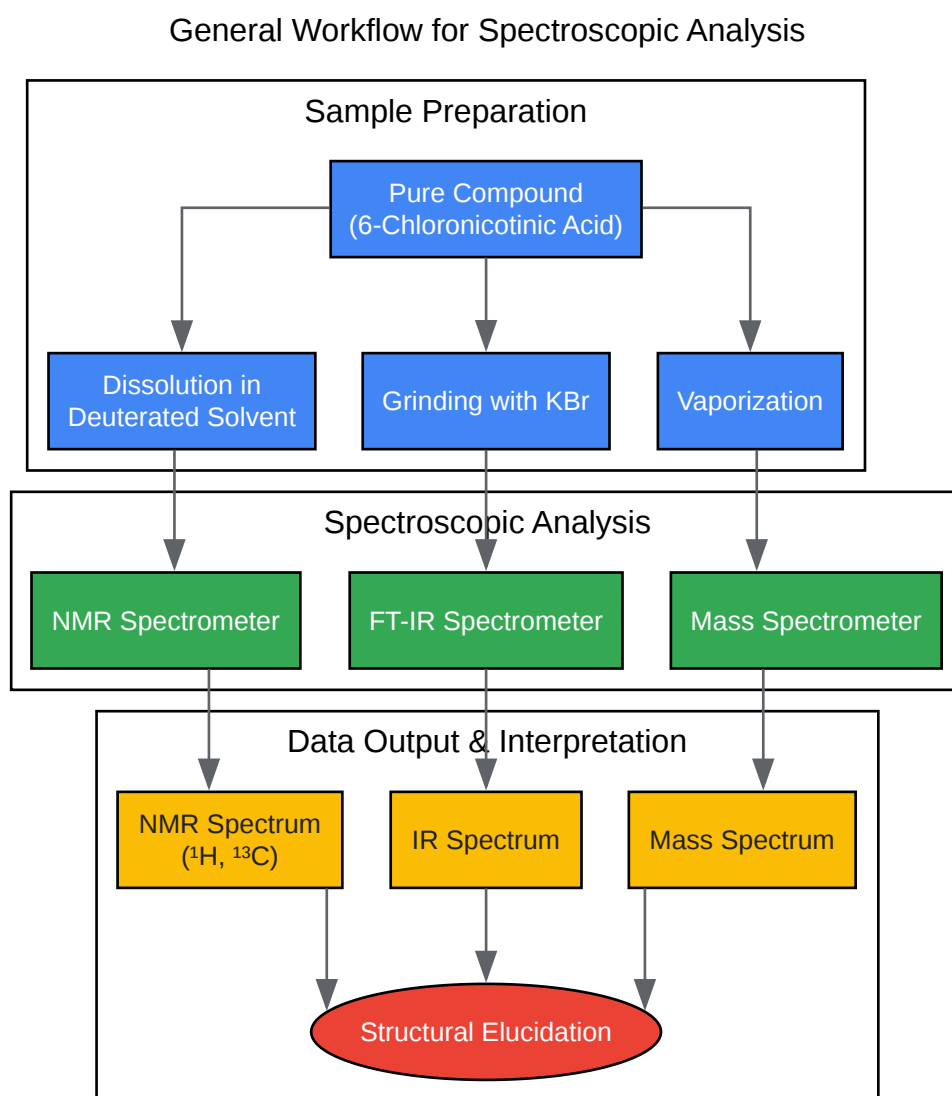
Procedure:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller, characteristic ions.^{[5][6][7]}
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .^[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-chloronicotinic acid**.



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General Workflow for Spectroscopic Analysis

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